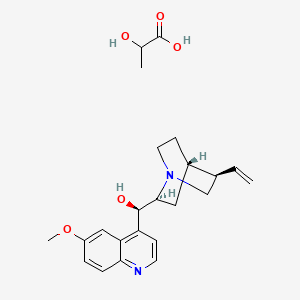
6-Nitropyridine-2,3-diamine
Übersicht
Beschreibung
6-Nitropyridine-2,3-diamine is a chemical compound with the molecular formula C5H6N4O2. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
Molecular Structure Analysis
The molecular structure of 6-Nitropyridine-2,3-diamine is characterized by the presence of a nitro group and two amino groups attached to a pyridine ring. The exact structural details can be determined using techniques such as single-crystal X-ray diffraction .
Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
6-Nitropyridine-2,3-diamine serves as a precursor in the synthesis of complex compounds and materials. For instance, nickel(II) complexes with polydentate aminopyridine ligands have been synthesized, showcasing the compound's utility in forming structures with specific geometries and catalytic properties. These complexes exhibit high catalytic activity in certain reduction reactions, demonstrating the potential of 6-Nitropyridine-2,3-diamine derivatives in facilitating electrochemical processes (Kryatov et al., 2002).
Coordination Chemistry and Luminescence
Derivatives of pyridine, including those related to 6-Nitropyridine-2,3-diamine, have been extensively used as ligands in coordination chemistry. These compounds have been instrumental in developing luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical properties. This highlights the role of 6-Nitropyridine-2,3-diamine derivatives in the advancement of materials with specific electronic and optical characteristics (Halcrow, 2005).
Molecular Electronics and Sensing Applications
The charge-induced conformational changes in certain 6-Nitropyridine-2,3-diamine derivatives have been explored for their potential in molecular electronics. For example, the development of a programmable molecular diode demonstrates the compound's capacity for nano-scale electronic applications, where its structural changes upon charging can significantly impact electronic behavior (Derosa, Guda, & Seminario, 2003).
Polymer Science and Material Stability
In polymer science, 6-Nitropyridine-2,3-diamine derivatives have contributed to the synthesis and characterization of thermally stable polymers. By reacting with various dianhydrides, these derivatives facilitate the creation of polyimides and copolyimides, which are noted for their excellent thermal stability, solubility, and potential for advanced material applications (Koohmareh & Mohammadifard, 2011).
Vibrational Spectroscopy and Chemical Analysis
The detailed vibrational spectroscopic studies of 6-Nitropyridine-2,3-diamine derivatives provide insights into their molecular structure and stability. Such analyses are crucial for understanding the interactions and bond strengths within these compounds, which is valuable for their application in chemical sensing and material characterization (Karnan, Balachandran, & Murugan, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-nitropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESYDURQGNTTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631175 | |
| Record name | 6-Nitropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitropyridine-2,3-diamine | |
CAS RN |
856851-24-6 | |
| Record name | 6-Nitro-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856851-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-(4-chloro[1]benzothieno[2,3-d]pyrimidin-2-yl)cyclohexane-1-carboxylate](/img/structure/B1629931.png)









